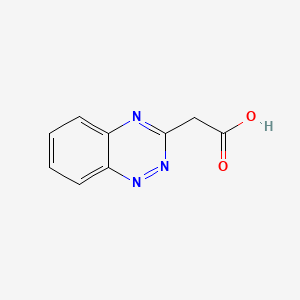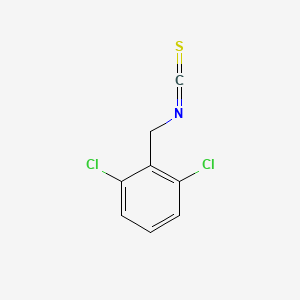
1,3-Dichloro-2-(isothiocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(isothiocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5Cl2NS It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isothiocyanatomethyl group is attached at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene can be synthesized through a multi-step process. One common method involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by the introduction of an isothiocyanatomethyl group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes, often using chlorine gas and benzene as starting materials. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination. The subsequent introduction of the isothiocyanatomethyl group is achieved through a reaction with an appropriate isothiocyanate compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isothiocyanatomethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is used as an intermediate in the synthesis of other complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new medications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets and pathways. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its ability to modify proteins, DNA, and other biomolecules, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms at the 1 and 3 positions.
Benzyl Isothiocyanate: A compound with an isothiocyanatomethyl group attached to a benzene ring but without the chlorine substitutions.
Uniqueness: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is unique due to the presence of both chlorine atoms and the isothiocyanatomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
31162-19-3 |
|---|---|
Molekularformel |
C8H5Cl2NS |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI-Schlüssel |
HPZAHNYYXILZIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl[(pyren-1-yl)methyl]phosphanium bromide](/img/structure/B14060996.png)
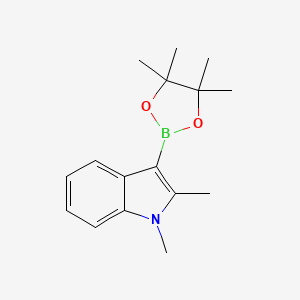
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
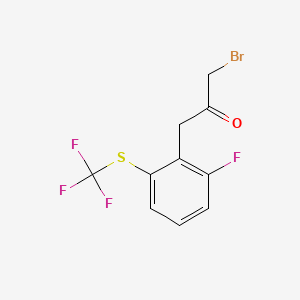
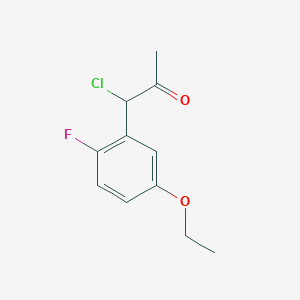
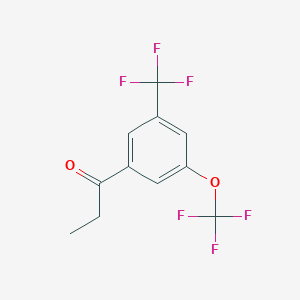
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
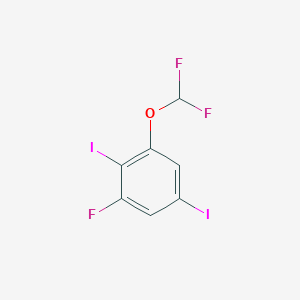
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
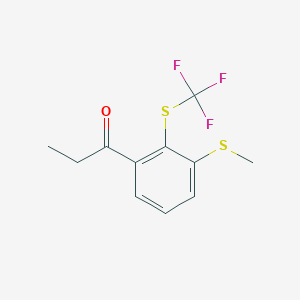
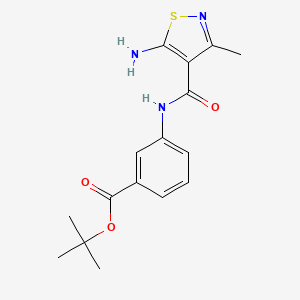
![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
